cis-MZ 1

Description

Properties

IUPAC Name |

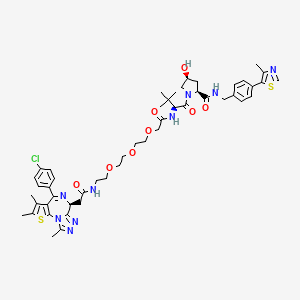

(2S,4S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H60ClN9O8S2/c1-28-30(3)69-48-41(28)42(33-12-14-35(50)15-13-33)54-37(45-57-56-31(4)59(45)48)23-39(61)51-16-17-65-18-19-66-20-21-67-26-40(62)55-44(49(5,6)7)47(64)58-25-36(60)22-38(58)46(63)52-24-32-8-10-34(11-9-32)43-29(2)53-27-68-43/h8-15,27,36-38,44,60H,16-26H2,1-7H3,(H,51,61)(H,52,63)(H,55,62)/t36-,37-,38-,44+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTAMRJLIOCHJMQ-HADAFJFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H60ClN9O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101098015 | |

| Record name | L-Prolinamide, N-[14-[(6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]-1,13-dioxo-3,6,9-trioxa-12-azatetradec-1-yl]-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101098015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1002.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797406-72-4 | |

| Record name | L-Prolinamide, N-[14-[(6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]-1,13-dioxo-3,6,9-trioxa-12-azatetradec-1-yl]-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1797406-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Prolinamide, N-[14-[(6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]-1,13-dioxo-3,6,9-trioxa-12-azatetradec-1-yl]-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101098015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the difference between MZ1 and cis-MZ 1

An In-depth Technical Guide to the Core Differences Between MZ1 and cis-MZ1 for Researchers and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. MZ1 is a pioneering and widely studied PROTAC that effectively induces the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins, with a notable preference for BRD4.[1][2] Its counterpart, cis-MZ1, serves as a critical negative control, differing from MZ1 by a single, functionally decisive stereochemical inversion. This guide provides a detailed technical examination of the fundamental differences between MZ1 and cis-MZ1, offering quantitative data, experimental methodologies, and visual pathway diagrams to support researchers in the design and interpretation of their studies.

Core Distinction: The Role of Stereochemistry in E3 Ligase Recruitment

The primary difference between MZ1 and its epimer cis-MZ1 lies in their ability to engage an E3 ubiquitin ligase. Both molecules are composed of three parts: a ligand based on the pan-BET inhibitor JQ1 that binds to the bromodomains of BET proteins, a flexible linker, and a ligand designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3]

The VHL ligand portion contains a critical hydroxyproline (B1673980) moiety. In MZ1 , this hydroxyl group is in the (4R) configuration, which is essential for productive binding to the VHL protein. In contrast, cis-MZ1 is synthesized with a reversed stereocenter at this position, resulting in a (4S) configuration.[1] This seemingly minor structural alteration completely abrogates its binding affinity for VHL.[1][4][5]

Consequently, while both MZ1 and cis-MZ1 can bind to BRD4, only MZ1 can successfully recruit the VHL E3 ligase to form a productive ternary complex (BRD4-MZ1-VHL). This complex formation is the requisite first step for the ubiquitination and subsequent proteasomal degradation of BRD4.[2][4] Because cis-MZ1 cannot recruit VHL, it fails to induce degradation, making it an ideal negative control to distinguish the effects of BET protein degradation from those of simple BET inhibition.[1][6][7]

Quantitative Data Summary

The functional divergence between MZ1 and cis-MZ1 is clearly demonstrated by quantitative biophysical and cellular data. The following tables summarize key metrics for binding and degradation.

Table 1: Binary Binding Affinities (Kd, nM) Measured by Isothermal Titration Calorimetry (ITC)

| Compound | Target Protein | Binding Affinity (Kd, nM) | Reference(s) |

| MZ1 | BRD2 (BD1/BD2) | 307 / 228 | [8] |

| BRD3 (BD1/BD2) | 119 / 115 | [8] | |

| BRD4 (BD1/BD2) | 382 / 120 | [8] | |

| VHL-ElonginC-ElonginB (VCB) | 150 | [1] | |

| cis-MZ1 | BRD4 (BD1/BD2) | Comparable to MZ1 | [4] |

| VHL-ElonginC-ElonginB (VCB) | >15,000 (No measurable binding) | [4][7] |

Table 2: Ternary Complex Formation and Cellular Degradation Activity

| Parameter | MZ1 | cis-MZ1 | Reference(s) |

| Ternary Complex (BRD4BD2::PROTAC::VCB) Kd (nM) | 3.7 | Not Formed | [4][7] |

| Cooperativity (α) with BRD4BD2 | >5 (Highly Cooperative) | Not Applicable | [9] |

| BRD4 Degradation DC50 (nM) in HeLa Cells | ~23 | No Degradation | [2][4] |

| BRD4 Degradation DC50 (nM) in MV4;11 Cells | ~2 | No Degradation | [4] |

| Max Degradation (Dmax) of BRD4 | >90% | No Degradation | [1] |

Experimental Protocols

Protein Degradation Analysis by Western Blot

This protocol is used to visually assess and quantify the degradation of target proteins in cells following treatment with MZ1 versus its negative control.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, MV4;11) at a suitable density. After overnight adherence, treat the cells with a dose range of MZ1 (e.g., 1 nM to 10 µM), a high concentration of cis-MZ1 (e.g., 1 µM) as a negative control, and DMSO as a vehicle control.[2] Incubate for a specified time course (e.g., 2, 4, 8, 24 hours).[2]

-

Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[11]

-

SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11]

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies specific for BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH, β-Actin).[11]

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[2][11]

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control to determine the percentage of protein remaining relative to the DMSO-treated control.

Binding Affinity Measurement by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Methodology:

-

Sample Preparation: Purify the target proteins (e.g., individual BET bromodomains or the VCB complex) and the PROTACs (MZ1, cis-MZ1). Dialyze both protein and ligand into the same buffer to minimize heat of dilution effects.

-

Binary Affinity Measurement:

-

Data Analysis: Integrate the heat peaks from each injection and fit the data to a suitable binding model (e.g., one-site binding) to calculate the Kd, ΔH, and n. For cis-MZ1 and VCB, no significant heat change is expected, indicating no binding.[1]

Ternary Complex Formation Assay (AlphaLISA)

The Amplified Luminescent Proximity Homestead Assay (AlphaLISA) is a bead-based immunoassay used to detect the formation of molecular complexes.

Methodology:

-

Reagent Preparation: Use a tagged target protein (e.g., His-tagged BRD4) and a tagged E3 ligase complex (e.g., Biotinylated-VHL). Use AlphaLISA acceptor beads coated with an anti-tag antibody (e.g., Anti-His) and donor beads coated with a binder for the other tag (e.g., Streptavidin).

-

Assay Procedure:

-

In a microplate, mix the tagged BRD4, tagged VHL complex, and a dilution series of the PROTAC (MZ1 or cis-MZ1).

-

Add the acceptor and donor beads and incubate to allow for complex formation and bead association.

-

-

Signal Detection: Excite the donor beads at 680 nm. If a ternary complex has formed, the donor and acceptor beads are brought into close proximity. The singlet oxygen released by the donor bead activates the acceptor bead, which emits light at ~615 nm.

-

Data Analysis: A bell-shaped curve is typically observed for potent PROTACs like MZ1, where the signal increases with ternary complex formation and then decreases at very high concentrations due to the "hook effect" (formation of binary complexes).[12] For cis-MZ1, no signal above background is expected.

Signaling Pathways and Workflows

Mechanism of Action: MZ1 vs. cis-MZ1

Caption: Mechanism of MZ1 vs. cis-MZ1. MZ1 forms a ternary complex, leading to degradation, while cis-MZ1 cannot.

Downstream Signaling of BRD4 Degradation

Caption: BRD4 degradation by MZ1 downregulates transcription of target genes like c-MYC.

Experimental Workflow for PROTAC Selectivity Validation

Caption: Workflow for validating the selective degradation of BET proteins by MZ1 using Western Blot.

References

- 1. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Pardon Our Interruption [opnme.com]

- 5. cis MZ 1 | Active Degraders | Tocris Bioscience [tocris.com]

- 6. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pardon Our Interruption [opnme.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. benchchem.com [benchchem.com]

- 12. resources.revvity.com [resources.revvity.com]

The Critical Role of cis-MZ1 in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality to eliminate disease-causing proteins rather than merely inhibiting them. MZ1, a well-characterized PROTAC, exemplifies this approach by effectively inducing the degradation of Bromodomain and Extra-Terminal domain (BET) family proteins, particularly BRD4, through the recruitment of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] The specificity of this induced degradation is a cornerstone of the technology. To rigorously validate that the observed biological effects of MZ1 are solely due to the degradation of its target proteins, a robust negative control is indispensable. This technical guide focuses on cis-MZ1, the diastereomer of MZ1, which serves as that critical negative control.

cis-MZ1 was discovered and developed by Michael Zengerle, Kwok-Ho Chan, and Alessio Ciulli at the University of Dundee.[3] While it maintains the ability to bind to BET bromodomains with an affinity comparable to MZ1, a crucial stereochemical difference in its structure prevents it from binding to the VHL E3 ligase.[1] This inability to recruit the machinery for ubiquitination renders cis-MZ1 incapable of inducing protein degradation, making it an ideal tool to dissect the specific effects of BET protein degradation from other potential off-target effects of the chemical scaffold.[1]

Mechanism of Action: MZ1 vs. cis-MZ1

The fundamental difference in the mechanism of action between MZ1 and cis-MZ1 lies in their ability to form a ternary complex with the target protein and the E3 ligase.

-

MZ1: As a heterobifunctional molecule, MZ1 is composed of a ligand derived from the BET inhibitor JQ1 and a ligand for the VHL E3 ubiquitin ligase, connected by a linker.[1] This design enables MZ1 to simultaneously bind to a BET protein (like BRD4) and the VHL E3 ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the BET protein and its subsequent degradation by the proteasome.[1]

-

cis-MZ1: In contrast, cis-MZ1, a stereoisomer of MZ1, retains a comparable binding affinity for BET bromodomains but is unable to bind to the VHL E3 ligase.[1] This critical difference prevents the formation of the ternary complex necessary for ubiquitination and subsequent degradation.[1] Therefore, cis-MZ1 can be used to control for any biological effects that are a result of BET bromodomain occupancy alone, independent of degradation.

Quantitative Data Comparison

The differential activities of MZ1 and cis-MZ1 have been quantified through various biophysical and cellular assays. The following tables summarize key comparative data.

Table 1: Binding Affinities

| Compound | Target | Binding Affinity (Kd or IC50) | Method |

| MZ1 | BRD4BD2 | 15 nM | Isothermal Titration Calorimetry (ITC) |

| VCB Complex | 66 nM | Isothermal Titration Calorimetry (ITC) | |

| cis-MZ1 | BRD4BD2 | Comparable to MZ1 | - |

| VCB Complex | >15 µM | Isothermal Titration Calorimetry (ITC) |

*VCB Complex: VHL-ElonginC-ElonginB complex.[1] Data sourced from BenchChem and Boehringer Ingelheim opnMe portal.[1][3]

Table 2: Cellular Activity

| Compound | Effect on BRD4 Levels | Cell Viability (IC50) | Cell Line |

| MZ1 | Potent Degradation | 49 nM (Median) | ABC DLBCL |

| cis-MZ1 | No Degradation | No significant effect | ABC DLBCL |

Data sourced from a study on diffuse large B-cell lymphoma.[4]

Table 3: Degradation Capability (DC50 and Dmax)

| Compound | Cell Line | Target | DC50 | Dmax |

| MZ1 | HeLa | BRD2 | ~10-fold higher than BRD4 | - |

| BRD3 | ~10-fold higher than BRD4 | - | ||

| BRD4 | 2-20 nM | >90% | ||

| MV4;11 | BRD4 | - | 96.1% (at 50 nM, 4h) | |

| HL60 | BRD4 | - | 92.1% (at 50 nM, 4h) | |

| cis-MZ1 | HeLa | BRD4 | No degradation | - |

DC50 is the concentration causing 50% reduction of the protein level. Dmax is the maximum reduction of the protein level.[5] Data sourced from Boehringer Ingelheim opnMe portal.[3][5]

Experimental Protocols

To ensure the rigorous validation of experimental findings, it is crucial to perform side-by-side comparisons of MZ1 and cis-MZ1. Below are detailed methodologies for key experiments.

Western Blotting for BRD4 Degradation

Objective: To visually and semi-quantitatively assess the degradation of BRD4 protein in cells treated with MZ1 compared to cis-MZ1.[1]

Methodology:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[1]

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.[1]

-

The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

-

Detection:

Cell Viability Assay

Objective: To determine the effect of MZ1-induced BRD4 degradation on cell proliferation and viability compared to the non-degrading cis-MZ1.[1]

Methodology:

-

Cell Seeding:

-

Seed cells in 96-well plates at a predetermined optimal density.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of MZ1 and cis-MZ1. Include a vehicle-only control.

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 72 hours).

-

-

Viability Assessment:

-

Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).

-

-

Data Analysis:

-

Calculate the half-maximal inhibitory concentration (IC50) for each compound by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Isothermal Titration Calorimetry (ITC)

Objective: To measure the binding affinity of MZ1 and cis-MZ1 to the VCB complex.

Methodology:

-

Sample Preparation:

-

Prepare purified VCB complex and the compounds (MZ1 or cis-MZ1) in the same buffer to minimize buffer mismatch effects.

-

-

ITC Experiment:

-

Data Analysis:

-

Integrate the heat peaks from each injection and fit the data to a suitable binding model to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.[1]

-

Synthesis of cis-MZ1

While a detailed, step-by-step synthetic route for cis-MZ1 is proprietary to its developers, the synthesis of MZ1 has been established.[4] cis-MZ1 is a diastereomer of MZ1, indicating that the synthetic route would be similar but would involve a specific stereoisomer of one of the key building blocks. The synthesis of MZ1 involves the coupling of a JQ1 derivative with a VHL ligand via a linker. The stereochemistry of the hydroxyproline-derived VHL ligand is critical for VHL binding. It is the use of the (2S,4S)-hydroxyproline diastereomer that results in the inactive cis-MZ1, which is unable to bind VHL.

Visualizations

Signaling Pathway of MZ1-induced Protein Degradation

Caption: Mechanism of MZ1-induced BRD4 degradation.

Comparative Workflow of MZ1 and cis-MZ1

Caption: Experimental workflow comparing MZ1 and cis-MZ1.

Logical Relationship of MZ1 and cis-MZ1 Activity

Caption: Key differential activities of MZ1 and cis-MZ1.

Conclusion

The use of cis-MZ1 as a negative control is indispensable for any experiment involving the PROTAC MZ1. By directly comparing the effects of these two molecules, researchers can confidently attribute their observations to the specific degradation of BET proteins, thereby avoiding the misinterpretation of data that could arise from off-target effects of the chemical scaffold. The data and protocols presented in this guide underscore the importance of rigorous controls in the field of targeted protein degradation and provide a framework for the robust evaluation of novel PROTACs.

References

- 1. benchchem.com [benchchem.com]

- 2. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pardon Our Interruption [opnme.com]

structure and properties of cis-MZ 1

An In-depth Technical Guide on the Structure and Properties of cis-MZ1

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-MZ1 is a crucial negative control molecule for the PROTAC (Proteolysis Targeting Chimera) MZ1. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. MZ1 is a potent degrader of the BET (Bromodomain and Extra-Terminal domain) family of proteins (BRD2, BRD3, and BRD4) by recruiting the von Hippel-Lindau (VHL) E3 ligase.[1][2] Understanding the properties of cis-MZ1 is essential for the rigorous validation of experimental results obtained with MZ1, ensuring that the observed biological effects are due to the degradation of the target protein and not other off-target effects of the chemical scaffold.

cis-MZ1 is the (S)-hydroxy diastereoisomer of MZ1.[1] This stereochemical difference is critical to its function as a negative control. While it retains the ability to bind to the bromodomains of BET proteins with an affinity comparable to that of MZ1, the altered stereochemistry at the hydroxyproline (B1673980) core prevents it from effectively binding to the VHL E3 ligase.[2] This inability to recruit the E3 ligase renders cis-MZ1 incapable of inducing the degradation of BET proteins.

This technical guide provides a comprehensive overview of the structure and properties of cis-MZ1, including its physicochemical characteristics, binding affinities, and its role in validating the mechanism of action of MZ1. Detailed experimental protocols for key assays are also provided.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | (2S,4S)-1-((S)-2-(tert-butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][3][4]triazolo[4,3-a][1][4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | Not Applicable |

| Molecular Formula | C₄₉H₆₀ClN₉O₈S₂ | Not Applicable |

| Molecular Weight | 1002.64 g/mol | Not Applicable |

| CAS Number | 1797406-72-4 | Not Applicable |

Binding Affinities

The key feature of cis-MZ1 is its differential binding affinity for BET bromodomains and the VHL E3 ligase compared to MZ1.

| Target | Ligand | Binding Affinity (Kd) | Method | Reference |

| BRD2 (BD1) | MZ1 | 307 nM | Isothermal Titration Calorimetry | [5] |

| BRD2 (BD2) | MZ1 | 228 nM | Isothermal Titration Calorimetry | [5] |

| BRD3 (BD1) | MZ1 | 119 nM | Isothermal Titration Calorimetry | [5] |

| BRD3 (BD2) | MZ1 | 115 nM | Isothermal Titration Calorimetry | [5] |

| BRD4 (BD1) | MZ1 | 382 nM | Isothermal Titration Calorimetry | [5] |

| BRD4 (BD2) | MZ1 | 120 nM | Isothermal Titration Calorimetry | [5] |

| VHL-ElonginC-ElonginB (VCB) Complex | cis-MZ1 | > 15 µM | Isothermal Titration Calorimetry | [1][6] |

Note: The binding affinity of cis-MZ1 to BET bromodomains is consistently reported as "comparable" to that of MZ1.[1][3] Therefore, the Kd values for MZ1 are provided as a reference for the expected range of cis-MZ1 binding to the respective bromodomains.

Mechanism of Action (as a Negative Control)

The following diagram illustrates the differential mechanism of MZ1 and cis-MZ1. MZ1 forms a ternary complex with a BET protein and the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the BET protein. In contrast, cis-MZ1 can bind to the BET protein but fails to recruit the VHL E3 ligase, thus preventing the degradation process.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. opnme.com [opnme.com]

The Critical Role of cis-MZ1 as a Negative Control in Targeted Protein Degradation Studies

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality for eliminating disease-causing proteins. MZ1 is a well-characterized PROTAC that selectively degrades Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4, by hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] To ensure the validity and specificity of experimental findings using MZ1, the use of a proper negative control is not just recommended, but essential. This technical guide details the fundamental application of cis-MZ1, the inactive diastereomer of MZ1, as a critical negative control.

Mechanism of Action: The Stereochemical Basis for Inactivity

MZ1 is a heterobifunctional molecule composed of a ligand derived from the BET inhibitor JQ1, a flexible linker, and a ligand for the VHL E3 ubiquitin ligase.[1] This tripartite structure enables MZ1 to form a ternary complex between a BET protein and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2]

In stark contrast, cis-MZ1, a stereoisomer of MZ1, is designed to be an ideal negative control.[1] While it retains the ability to bind to BET bromodomains with an affinity comparable to that of MZ1, a critical change in its stereochemistry prevents it from binding to the VHL E3 ligase.[1][3] This inability to recruit the E3 ligase renders cis-MZ1 incapable of forming the productive ternary complex required to induce protein degradation.[1] Therefore, any observed cellular effects of cis-MZ1 can be attributed to the engagement of BET proteins, independent of their degradation, allowing researchers to dissect the specific consequences of protein removal.

Quantitative Data: A Comparative Analysis of MZ1 and cis-MZ1

The differential biochemical activities of MZ1 and cis-MZ1 have been quantified through various biophysical assays. The following tables summarize key comparative data, highlighting the inability of cis-MZ1 to engage the VHL E3 ligase.

Table 1: Comparative Binding Affinities of MZ1 and cis-MZ1 to VHL and BET Bromodomains (ITC)

| Compound | Target | Binding Affinity (Kd) |

| MZ1 | VCB (VHL-ElonginC-ElonginB) | 66 nM[3] |

| cis-MZ1 | VCB (VHL-ElonginC-ElonginB) | > 15 µM[2][3] |

| MZ1 | BRD4BD2 | 15 nM[3] |

| cis-MZ1 | BRD4BD2 | Comparable to MZ1[2][3] |

Table 2: Ternary Complex Formation and Degradation Activity

| Compound | Ternary Complex with BRD4BD2 and VCB (Kd) | BRD4 Degradation (DC50 in HeLa cells) |

| MZ1 | 3.7 nM[3] | < 100 nM[4] |

| cis-MZ1 | No formation[1] | Inactive[5][6] |

Signaling Pathways and Experimental Workflows

The primary utility of cis-MZ1 is to provide a clear distinction between the pharmacological effects of BET inhibition and the consequences of BET protein degradation. The following diagrams illustrate the differential mechanisms and a typical experimental workflow for comparing MZ1 and cis-MZ1.

Caption: Mechanism of MZ1 action versus the inaction of cis-MZ1.

References

- 1. benchchem.com [benchchem.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]

The Inactive Isomer: A Technical Guide to cis-MZ 1 for Targeted Protein Degradation Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of cis-MZ 1, the inactive diastereomer and essential negative control for the potent BRD4-degrading PROTAC® molecule, MZ 1. Understanding the distinct properties and appropriate application of this compound is critical for the rigorous validation of experiments in the field of targeted protein degradation. Here, we present a comprehensive summary of its supplier information, mechanism of inaction, and detailed experimental protocols to ensure the generation of robust and reliable data.

Supplier and Catalog Information

This compound is commercially available from several reputable suppliers. The following table summarizes key catalog information to aid in the procurement and proper handling of this critical reagent.

| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | Chemical Formula | CAS Number | Storage Conditions |

| MedchemExpress | HY-107425A | ≥98% | 1002.64 | C₄₉H₆₀ClN₉O₈S₂ | 1797406-72-4 | -20°C (powder) |

| Tocris Bioscience | 6155 | ≥98% | 1002.64 | C₄₉H₆₀ClN₉O₈S₂ | 1797406-72-4 | -20°C |

| R&D Systems | 6155 | ≥98% | 1002.64 | C₄₉H₆₀ClN₉O₈S₂ | 1797406-72-4 | -20°C |

Solubility: this compound is soluble in DMSO (to 100 mM) and ethanol (B145695) (to 100 mM). For cellular experiments, it is common to prepare a concentrated stock solution in DMSO.

The Critical Role of a Negative Control in PROTAC Research

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][2] The active molecule, MZ 1, is composed of a ligand for the BRD4 bromodomains (derived from the inhibitor JQ1) and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a linker.[1][3] This ternary complex formation (BRD4-MZ 1-VHL) leads to the ubiquitination and subsequent proteasomal degradation of BRD4.[1]

This compound serves as an indispensable negative control because, while it retains the ability to bind to BRD4 bromodomains with an affinity comparable to MZ 1, a critical change in its stereochemistry prevents it from binding to the VHL E3 ligase.[1] This inability to recruit the E3 ligase renders this compound incapable of forming the ternary complex necessary for protein degradation.[1][4] Therefore, any observed cellular effects with MZ 1 that are absent with this compound can be confidently attributed to the degradation of the target protein, rather than off-target effects of the chemical scaffold.[1]

Mechanism of Action: MZ 1 vs. This compound

Quantitative Data Summary

The differential activities of MZ 1 and its inactive control, this compound, have been quantified through various biophysical and cellular assays.

Table 1: Binding Affinities

| Compound | Target | Binding Affinity (Kd or IC₅₀) | Method |

| MZ 1 | BRD4BD2 | 15 nM | Isothermal Titration Calorimetry (ITC) |

| MZ 1 | VCB Complex | 66 nM | Isothermal Titration Calorimetry (ITC) |

| This compound | BRD4BD2 | Comparable to MZ 1 | - |

| This compound | VCB Complex | >15 µM | Isothermal Titration Calorimetry (ITC) |

*VCB Complex: VHL-ElonginC-ElonginB complex.[1]

Table 2: Cellular Activity

| Compound | Effect on BRD4 Levels | Cell Viability (IC₅₀) | Cell Line |

| MZ 1 | Potent Degradation | 49 nM (Median) | ABC DLBCL |

| This compound | No Degradation | No significant effect | ABC DLBCL |

[1]

Experimental Protocols

To rigorously validate experimental findings, it is crucial to perform side-by-side comparisons of MZ 1 and this compound. Below are detailed methodologies for key experiments.

Western Blotting for BRD4 Degradation

Objective: To visually and semi-quantitatively assess the degradation of BRD4 protein in cells treated with MZ 1 compared to this compound.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa or a relevant cancer cell line) at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of MZ 1 or this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 24 hours).[1]

-

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.[1]

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

After electrophoresis, transfer the proteins to a PVDF membrane.[1]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

-

The following day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[1]

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To determine the effect of MZ 1-induced BRD4 degradation on cell proliferation and viability compared to the non-degrading this compound.

Methodology:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[1]

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of MZ 1 and this compound for a prolonged period (e.g., 72 hours).[1]

-

-

Assay Procedure:

-

Follow the manufacturer's protocol for the chosen viability assay (e.g., add MTT reagent and incubate, or add CellTiter-Glo® reagent).

-

-

Data Acquisition:

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated control and plot the dose-response curves to determine the IC₅₀ values for each compound.

-

Downstream Signaling and Gene Expression

BRD4 is a key transcriptional co-activator, and its degradation by MZ 1 leads to significant changes in gene expression, including the downregulation of the oncogene MYC.[5] By using this compound as a negative control in gene expression studies (e.g., qRT-PCR or RNA-seq), researchers can confirm that the observed transcriptional changes are a direct consequence of BRD4 degradation and not due to the JQ1-like inhibitory effect on the bromodomain.

Conclusion

The use of this compound as a negative control is indispensable for any experiment involving the PROTAC MZ 1. By directly comparing the effects of these two molecules, researchers can confidently attribute their observations to the specific degradation of BRD4, thereby avoiding the misinterpretation of data that could arise from off-target effects of the chemical scaffold. This rigorous approach is essential for advancing our understanding of the biological consequences of targeted protein degradation and for the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for cis-MZ1 in Western Blot Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis-MZ1 is an indispensable negative control for experiments involving the PROTAC (Proteolysis Targeting Chimera) MZ1.[1][2][3] MZ1 is a potent degrader of the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] In contrast, cis-MZ1, a stereoisomer of MZ1, retains the ability to bind to BET bromodomains with an affinity comparable to MZ1 but is incapable of binding to the VHL E3 ligase due to a critical change in its stereochemistry.[2][4] This unique property makes cis-MZ1 the ideal control to differentiate between the biological effects stemming from BET protein degradation versus other potential off-target effects of the chemical scaffold. These application notes provide detailed protocols for utilizing cis-MZ1 in Western blot experiments to validate the specific degradation of BRD4 by MZ1.

Mechanism of Action

MZ1 is a heterobifunctional molecule that consists of a ligand for BET bromodomains (derived from the inhibitor JQ1) and a ligand for the VHL E3 ubiquitin ligase, connected by a linker.[4] This design enables MZ1 to form a ternary complex between a BET protein (like BRD4) and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[4][5] cis-MZ1, while still binding to BRD4, cannot recruit the VHL E3 ligase, and therefore does not induce its degradation.[2][4]

Caption: Mechanism of MZ1-induced protein degradation versus the inaction of cis-MZ1.

Data Presentation

The following tables summarize key comparative data for MZ1 and cis-MZ1, highlighting their differential activities which are crucial for interpreting Western blot results.

Table 1: Comparative Binding Affinities

| Compound | Binding to BRD4 (BD2) - Kd (nM) | Binding to VCB Complex - Kd (nM) |

| MZ1 | 15 | 66 |

| cis-MZ1 | Comparable to MZ1 | >15,000 |

Data sourced from opnMe.[2]

Table 2: Cellular Activity in HeLa Cells

| Compound | BRD4 Degradation (DC50) |

| MZ1 | 2-20 nM (cell line dependent) |

| cis-MZ1 | No degradation observed |

DC50 is the concentration causing 50% reduction of the protein level. Data sourced from opnMe.[2]

Experimental Protocols

To rigorously validate that the observed cellular effects are due to the specific degradation of BRD4, it is essential to perform side-by-side comparisons of MZ1 and cis-MZ1.

Western Blotting for BRD4 Degradation

Objective: To visually and semi-quantitatively assess the degradation of BRD4 protein in cells treated with MZ1 compared to its inactive control, cis-MZ1.

Materials:

-

HeLa cells (or other relevant cell line)

-

MZ1 (active degrader)

-

cis-MZ1 (negative control)

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against BRD4

-

Primary antibody against a housekeeping protein (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of MZ1 or cis-MZ1 (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 24 hours).[4]

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[4]

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

After electrophoresis, transfer the proteins to a PVDF membrane.[4]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

-

-

Detection:

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Probe the same membrane with an antibody against a housekeeping protein as a loading control.[4]

-

Caption: A typical workflow for comparing MZ1 and cis-MZ1 in a Western blot experiment.

Expected Results

A successful Western blot experiment will show a dose- and time-dependent decrease in BRD4 protein levels in cells treated with MZ1. In contrast, cells treated with cis-MZ1 or the vehicle control (DMSO) should show no significant change in BRD4 levels. The housekeeping protein levels should remain constant across all lanes, confirming equal protein loading.

Troubleshooting

-

No BRD4 degradation with MZ1:

-

Verify the activity of MZ1.

-

Ensure the cell line expresses VHL.

-

Optimize treatment time and concentration.

-

-

BRD4 degradation with cis-MZ1:

-

This is highly unlikely if the compound is pure. Verify the identity and purity of the cis-MZ1 stock.

-

Consider the possibility of non-VHL-mediated degradation, although this is not the known mechanism for this compound.

-

-

High background on the blot:

-

Optimize blocking conditions (time, blocking agent).

-

Increase the number and duration of wash steps.

-

Titrate primary and secondary antibody concentrations.

-

By adhering to these detailed protocols and utilizing cis-MZ1 as a negative control, researchers can confidently and accurately assess the specific degradation of BRD4 mediated by MZ1 in their Western blot experiments.

References

- 1. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pardon Our Interruption [opnme.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for cis-MZ 1 in Cell-Based Assays

Introduction

In the field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful tool to eliminate disease-causing proteins. MZ1 is a well-characterized PROTAC that selectively degrades the BET (Bromodomain and Extra-Terminal domain) family of proteins, particularly BRD4, by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] To ensure the specificity of experimental results and to correctly attribute observed cellular effects to the degradation of the target protein, a proper negative control is essential. cis-MZ 1 is the inactive diastereomer of MZ1 and serves as an ideal negative control.[1] While it retains the ability to bind to BET bromodomains with an affinity comparable to MZ1, a change in its stereochemistry prevents it from binding to the VHL E3 ligase.[1][2] This inability to recruit the E3 ligase renders this compound incapable of inducing protein degradation.[1] These application notes provide detailed protocols for the use of this compound as a negative control in cell-based assays.

Mechanism of Action of MZ1 and the Role of this compound

MZ1 is a heterobifunctional molecule composed of a ligand for BET bromodomains (derived from the inhibitor JQ1) and a ligand for the VHL E3 ubiquitin ligase, connected by a linker.[1][3] This design allows MZ1 to simultaneously bind to a BET protein (like BRD4) and VHL, forming a ternary complex.[1][3] The formation of this complex brings the E3 ligase in close proximity to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3]

This compound, being a stereoisomer of MZ1, can still bind to the BET bromodomains but is unable to bind to VHL.[1][2] Consequently, it cannot form the ternary complex necessary for ubiquitination and degradation of the target protein. This makes this compound an excellent negative control to differentiate between the biological effects of BET protein degradation and other potential off-target effects of the chemical scaffold.[1]

Data Presentation

The following table summarizes the quantitative data for MZ1 and this compound, highlighting their differential activities.

| Parameter | MZ1 | This compound | Cell Line(s) | Reference(s) |

| Binding Affinity (Kd, nM) | ||||

| BRD2 | 13-60 | Comparable to MZ1 | H661, H838 | [4] |

| BRD3 | 13-60 | Comparable to MZ1 | H661, H838 | [4] |

| BRD4 | 13-60 | Comparable to MZ1 | H661, H838 | [4][5] |

| VHL | 66 | >15,000 | N/A | [2] |

| Degradation (DC50, nM) | ||||

| BRD4 | 2-20 | Inactive | HeLa | [2][6] |

| 8 | Inactive | H661 | [4] | |

| 23 | Inactive | H838 | [4] | |

| Cell Viability (IC50, nM) | ||||

| ABC DLBCL cell lines | 49 (median) | Inactive | OCI-LY-10, etc. | [6] |

| AML cell lines (pEC50) | 7.6 | Inactive | Mv4-11 | [4] |

Experimental Protocols

Here are detailed protocols for key cell-based assays using this compound as a negative control.

Western Blotting for BRD4 Degradation

This protocol is designed to visually and semi-quantitatively assess the degradation of BRD4 protein in cells treated with MZ1 compared to this compound.

Materials:

-

Cells of interest (e.g., HeLa, MV4-11)

-

Cell culture medium and supplements

-

MZ1 and this compound (stock solutions in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against BRD4

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of MZ1 and this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 24 hours).[1]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[1]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]

-

SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[1]

-

Immunoblotting:

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.[1]

-

Loading Control: Strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol is used to determine the effect of MZ1-induced BRD4 degradation on cell proliferation and viability, with this compound as a negative control.

Materials:

-

Cells of interest

-

96-well plates

-

Cell culture medium and supplements

-

MZ1 and this compound

-

MTT or CellTiter-Glo® assay kit

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.[1]

-

Compound Treatment: Treat the cells with a serial dilution of MZ1 and this compound for a prolonged period (e.g., 72 hours).[6]

-

Assay:

-

For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Add solubilization solution to dissolve the formazan (B1609692) crystals.[1]

-

For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add the reagent to each well, mix, and incubate for 10 minutes.[1]

-

-

Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies apoptosis in cells treated with MZ1, using this compound to demonstrate that the observed apoptosis is a result of BRD4 degradation.

References

Application of cis-MZ1 in CRISPR Screening: A Negative Control for Targeted Protein Degradation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of targeted protein degradation (TPD) utilizing technologies like proteolysis-targeting chimeras (PROTACs) has opened new avenues for therapeutic intervention. MZ1 is a well-characterized PROTAC that selectively degrades the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] To rigorously investigate the cellular mechanisms governed by BET protein degradation and to identify genes that modulate cellular responses to this event, CRISPR screening has emerged as a powerful tool.

A critical aspect of designing robust CRISPR screens with PROTACs is the inclusion of appropriate controls to distinguish between on-target degradation effects and off-target effects of the chemical scaffold. cis-MZ1, an inactive diastereomer of MZ1, serves as an ideal negative control for this purpose.[1][2] While cis-MZ1 binds to BET bromodomains with an affinity comparable to MZ1, it is incapable of recruiting the VHL E3 ligase, and therefore does not induce protein degradation.[1][3] This application note provides a detailed protocol for utilizing cis-MZ1 in a genome-wide CRISPR-Cas9 knockout screen to identify genes that specifically modulate cellular sensitivity to MZ1-mediated BRD4 degradation.

Principle of the Application

A genome-wide CRISPR-Cas9 knockout screen is performed by introducing a library of single-guide RNAs (sgRNAs) into a population of Cas9-expressing cells. Each sgRNA directs the Cas9 nuclease to a specific gene, creating a knockout. The cell population is then treated with either the active degrader (MZ1) or the inactive control (cis-MZ1). By comparing the sgRNA abundance in the surviving cell populations, researchers can identify gene knockouts that confer resistance or sensitivity specifically to the degradation of the target protein.

Genes that are depleted in the MZ1-treated population but not in the cis-MZ1-treated population are potential sensitizers to BRD4 degradation. Conversely, genes that are enriched in the MZ1-treated group but not in the cis-MZ1 group may represent resistance factors to BRD4 degradation.

Data Presentation

Table 1: Comparative Biophysical and Cellular Activities of MZ1 and cis-MZ1

| Parameter | MZ1 | cis-MZ1 | Reference |

| Binding Affinity to BRD4BD2 (Kd, nM) | 15 | Comparable to MZ1 | [3][4] |

| Binding Affinity to VCB Complex (Kd, nM) | 66 | > 15,000 (No significant binding) | [3][4][5] |

| Ternary Complex Kd (BRD4BD2::PROTAC::VCB, nM) | 3.7 | Not Applicable | [3] |

| BRD4 Degradation (DC50, nM) | 2-20 (cell line dependent) | Inactive | [3][6] |

| Cellular Antiproliferative Activity (IC50, nM) | 49 (in ABC DLBCL cell lines) | Inactive | [7][8] |

Signaling Pathway and Experimental Workflow

Signaling Pathway of MZ1-Mediated Degradation vs. Inaction of cis-MZ1

Caption: Mechanism of MZ1 action versus the inaction of cis-MZ1.

CRISPR Screening Workflow with cis-MZ1 as a Negative Control

Caption: A typical workflow for a CRISPR screen comparing MZ1 and cis-MZ1.

Experimental Protocols

Cell Line Preparation and Lentiviral sgRNA Library Transduction

Objective: To generate a population of cells with genome-wide gene knockouts.

Methodology:

-

Cell Line Selection: Choose a cancer cell line known to be sensitive to MZ1 treatment. Ensure the cell line stably expresses Cas9 nuclease.

-

Lentivirus Production: Package a genome-wide sgRNA library into lentiviral particles.

-

Transduction: Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.

-

Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).

-

Library Representation: Expand the transduced cell population while maintaining a library representation of at least 500 cells per sgRNA.

CRISPR Screen with MZ1 and cis-MZ1

Objective: To identify genes that, when knocked out, confer resistance or sensitivity to MZ1-mediated BRD4 degradation.

Methodology:

-

Cell Seeding: Plate the transduced cell library at a density that maintains library representation.

-

Compound Treatment: Treat the cells with the following conditions:

-

Vehicle control (e.g., DMSO).

-

cis-MZ1 at a concentration equivalent to the MZ1 treatment.

-

MZ1 at a predetermined concentration (e.g., IC50 or IC80).

-

-

Incubation: Culture the cells for a prolonged period (e.g., 14-21 days) to allow for the enrichment or depletion of specific knockout populations.

-

Cell Harvesting: Harvest the surviving cells from each treatment group.

sgRNA Identification and Data Analysis

Objective: To identify and quantify the sgRNAs present in each treatment group.

Methodology:

-

Genomic DNA Extraction: Isolate genomic DNA from the harvested cells.

-

sgRNA Amplification: Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA.

-

Next-Generation Sequencing (NGS): Sequence the amplified sgRNA cassettes to determine the relative abundance of each sgRNA in the different treatment populations.

-

Data Analysis:

-

Normalize sgRNA read counts.

-

Calculate the log2 fold change of each sgRNA in the MZ1-treated and cis-MZ1-treated populations relative to the DMSO control.

-

Identify statistically significant enriched or depleted sgRNAs in the MZ1-treated group compared to both the DMSO and cis-MZ1 groups. This comparative analysis is crucial for isolating the effects of BRD4 degradation.

-

Hit Validation

Objective: To confirm the phenotype of the top candidate genes identified in the screen.

Methodology:

-

Individual Gene Knockout: Generate individual knockout cell lines for the top candidate genes using a minimum of two independent sgRNAs per gene.

-

Cell Viability Assays: Perform dose-response experiments with MZ1 and cis-MZ1 on the individual knockout cell lines to confirm their resistance or sensitivity phenotype.

-

Western Blotting: Assess the degradation of BRD4 in the knockout cell lines upon treatment with MZ1 and cis-MZ1 to confirm on-target activity.

Conclusion

The use of cis-MZ1 as a negative control is indispensable for any CRISPR screen involving the PROTAC MZ1. By directly comparing the effects of MZ1 and cis-MZ1, researchers can confidently attribute their findings to the specific degradation of BET proteins, thereby avoiding the misinterpretation of data that could arise from off-target effects of the chemical scaffold.[1] This rigorous approach will facilitate a deeper understanding of the cellular pathways that modulate the efficacy of targeted protein degraders and aid in the development of more effective cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. A CRISPR activation screen identifies FBXO22 supporting targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ai4d3.github.io [ai4d3.github.io]

Application Notes and Protocols for the Handling and Storage of cis-MZ 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-MZ 1 is the inactive diastereomer of the potent BET bromodomain-targeting PROTAC® degrader, MZ1. While MZ1 effectively induces the degradation of BRD4 by forming a ternary complex with the VHL E3 ubiquitin ligase, this compound is designed as a crucial negative control.[1] It retains the ability to bind to BET bromodomains but is incapable of recruiting the VHL E3 ligase, and therefore does not induce protein degradation.[1] This property makes this compound an indispensable tool for researchers to differentiate between the pharmacological effects arising from BET protein degradation and other potential off-target effects of the chemical scaffold.

This document provides detailed application notes and protocols for the proper handling, storage, and experimental use of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₄₉H₆₀ClN₉O₈S₂ |

| Molecular Weight | 1002.64 g/mol [1] |

| CAS Number | 1797406-72-4[1] |

| Appearance | Solid powder |

| Purity | ≥98%[1] |

| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol[1] |

Proper Handling and Storage

Adherence to proper handling and storage protocols is critical to maintain the integrity and stability of this compound.

Safety Precautions

As a bioactive small molecule, this compound should be handled with care in a laboratory setting. Standard personal protective equipment (PPE) should be worn at all times.

-

Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or chemical splash goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat should be worn.

-

-

Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.

Storage Conditions

Proper storage is essential to prevent degradation of the compound.

-

Solid Form: The solid powder should be stored at -20°C.[1]

-

Stock Solutions:

-

Prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM).

-

For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.[2]

-

For short-term storage, aliquots can be kept at -20°C for up to 1 month.[2]

-

Experimental Protocols

This compound is primarily used as a negative control alongside MZ1 to validate that the observed biological effects are due to the specific degradation of the target protein.

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the steps to prepare stock and working solutions of this compound.

-

Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.

-

Stock Solution Preparation:

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

-

Vortex the solution until the compound is fully dissolved. Gentle warming (e.g., 37°C) or brief sonication can be used to aid dissolution if necessary.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[2]

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Dilute the stock solution to the final desired concentration in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration is consistent across all experimental conditions and is typically kept below 0.5% to minimize solvent effects.

-

Protocol 2: Western Blotting for BRD4 Degradation Assay

This protocol details the use of this compound as a negative control in a Western blot experiment to assess MZ1-induced BRD4 degradation.[3]

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa, 293T, or a relevant cancer cell line) at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of MZ1 and a corresponding high concentration of this compound (e.g., 1 µM). Include a vehicle control (DMSO) group.[4][5]

-

Incubate the cells for the desired time course (e.g., 4, 8, 16, 24 hours).[6]

-

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[6]

-

Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the BRD4 signal to the loading control. Compare the levels of BRD4 in MZ1-treated cells to those in this compound-treated and vehicle-treated cells. A significant reduction in BRD4 levels should be observed with MZ1 treatment but not with this compound or vehicle treatment.

-

Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation

This protocol describes how to use this compound to demonstrate that MZ1, but not this compound, induces the formation of a ternary complex between BRD4 and VHL.[7][8]

-

Cell Treatment and Lysis:

-

Treat cells expressing tagged versions of VHL and/or BRD4 (if endogenous levels are low) with MZ1, this compound, or vehicle (DMSO) for a short duration (e.g., 1-2 hours).

-

Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the lysates with protein A/G beads.

-

Incubate the pre-cleared lysates with an antibody against one of the components of the expected ternary complex (e.g., anti-VHL or anti-BRD4) overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads multiple times with Co-IP lysis buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Analyze the eluted samples by Western blotting, probing for all three components of the ternary complex: BRD4, VHL, and the E3 ligase machinery components.

-

-

Expected Outcome:

-

In the samples from cells treated with MZ1, the immunoprecipitation of one component (e.g., VHL) should result in the co-immunoprecipitation of the other (BRD4). In contrast, in samples from cells treated with this compound or vehicle, this interaction should be absent or significantly reduced.

-

Data Presentation

The following tables summarize key quantitative data related to the activity of this compound as a negative control for MZ1.

Table 1: Comparative Binding Affinities

| Compound | Target | Binding Affinity (Kd or IC50) | Method |

| MZ1 | BRD4 | ~13-60 nM (Kd)[4] | Isothermal Titration Calorimetry (ITC) |

| This compound | BRD4 | Comparable to MZ1 | Inferred |

| MZ1 | VHL-ElonginC-ElonginB (VCB) | ~66 nM (Kd)[5] | Isothermal Titration Calorimetry (ITC) |

| This compound | VHL-ElonginC-ElonginB (VCB) | >15 µM[5][9] | Isothermal Titration Calorimetry (ITC) |

Table 2: Cellular Degradation Activity

| Compound | Target Protein | Cell Line | DC50 |

| MZ1 | BRD4 | H661 | 8 nM[4] |

| MZ1 | BRD4 | H838 | 23 nM[4] |

| This compound | BRD4 | Various | No degradation observed |

Visualizations

Signaling Pathway of MZ1 vs. This compound

Caption: Mechanism of MZ1-induced degradation versus the inaction of this compound.

Experimental Workflow for Comparing MZ1 and this compound

Caption: A typical experimental workflow for comparing the effects of MZ1 and this compound.

References

- 1. rndsystems.com [rndsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]

- 5. Pardon Our Interruption [opnme.com]

- 6. benchchem.com [benchchem.com]

- 7. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. Pardon Our Interruption [opnme.com]

Application Notes and Protocols for Experimental Design Using MZ1 and cis-MZ1 Controls

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have become powerful tools for eliminating disease-causing proteins. MZ1 is a well-characterized PROTAC that selectively degrades Bromodomain and Extra-Terminal (BET) family proteins, showing a preference for BRD4.[1][2] It functions as a heterobifunctional molecule, composed of a ligand derived from the BET inhibitor JQ1 and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by a linker.[3][4] This design allows MZ1 to form a ternary complex with a BET protein and the VHL E3 ligase, leading to the ubiquitination of the BET protein and its subsequent degradation by the proteasome.[1][4][5]

To ensure experimental rigor and correctly attribute observed biological effects to the degradation of the target protein, a proper negative control is essential. cis-MZ1 is the diastereomer of MZ1 and serves as an ideal negative control.[2][3] While it binds to BET bromodomains with an affinity comparable to MZ1, a change in its stereochemistry prevents it from binding to the VHL E3 ligase.[3][6] This inability to recruit the E3 ligase means cis-MZ1 cannot induce protein degradation, allowing researchers to distinguish the effects of protein degradation from other potential off-target effects of the chemical scaffold.[3]

These application notes provide a summary of quantitative data, detailed experimental protocols, and visualizations to guide the robust design and interpretation of experiments involving MZ1.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for MZ1 and cis-MZ1 from various biophysical and cellular assays.

Table 1: Binding Affinities of MZ1 and cis-MZ1

This table outlines the binding affinities of MZ1 and its inactive control, cis-MZ1, to BET bromodomains and the VCB (VHL-ElonginC-ElonginB) complex.

| Compound | Target | Binding Affinity (Kd or IC50) | Method |

| MZ1 | BRD2BD1/2 | 307/228 nM | Not Specified |

| BRD3BD1/2 | 119/115 nM | Not Specified | |

| BRD4BD1 | 39 nM | Not Specified | |

| BRD4BD2 | 15 nM | Isothermal Titration Calorimetry (ITC)[2][3] | |

| VCB Complex | 66 nM | Isothermal Titration Calorimetry (ITC)[2][3] | |

| Ternary Complex | BRD4BD2::MZ1::VCB | 3.7 nM (Ternary Kd) | Surface Plasmon Resonance |

| cis-MZ1 | VCB Complex | >15 µM | Isothermal Titration Calorimetry (ITC)[2][6] |

Table 2: Cellular Degradation Potency (DC50) and Efficacy (Dmax) of MZ1

This table presents the concentration of MZ1 required to degrade 50% of the target protein (DC50) and the maximum observed protein degradation (Dmax).

| Cell Line | Target Protein | DC50 | Dmax | Treatment Time |

| HeLa | BRD4 | 2-20 nM | >90% | 24h[2] |

| H661 | BRD4 | 8 nM | Not Specified | Not Specified[7][8] |

| H838 | BRD4 | 23 nM | Not Specified | Not Specified[7][8] |

| MV4;11 (AML) | BRD4 | Not Specified | >90% (at 50 nM) | 4h[2] |

| HL60 (AML) | BRD4 | Not Specified | >90% (at 50 nM) | 4h[2] |

Table 3: Antiproliferative Activity (IC50/pEC50) of MZ1

This table shows the concentration of MZ1 that inhibits cell viability by 50%.

| Cell Line | IC50 / pEC50 | Treatment Time |

| MV4;11 (AML) | pEC50 = 7.6 | 48h[2][7] |

| HL60 (AML) | pIC50 = 6.66 ± 0.0 | 48h[2] |

| TMD8 (DLBCL) | 49 nmol/L | Not Specified[9] |

Visualizations: Signaling Pathways and Workflows

Diagrams generated using Graphviz DOT language to illustrate key processes.

Caption: Mechanism of MZ1 action versus the inaction of cis-MZ1.

Caption: A typical workflow for comparing MZ1 and cis-MZ1.

Experimental Protocols

Protocol 1: Dose-Response and Time-Course for BRD4 Degradation

Objective: To determine the optimal concentration (DC50) and time required for MZ1-mediated degradation of BRD4. This is critical to identify the optimal working concentration and avoid the "hook effect," where excessively high concentrations of a PROTAC can lead to reduced degradation.[1][10]

Materials:

-

Selected cell line (e.g., HeLa, MV4-11)

-

Complete cell culture medium

-

MZ1 and cis-MZ1 (10 mM stock in DMSO)[11]

-

Vehicle control (DMSO)

-

Multi-well plates (12- or 24-well)

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

Methodology:

-

Cell Seeding: Plate cells at a density that ensures they are in a logarithmic growth phase and will reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[1]

-

Compound Preparation: Prepare serial dilutions of MZ1 in cell culture medium. A recommended starting range is 1 nM to 10 µM (e.g., 1, 10, 100, 300, 1000, 3000, 10000 nM).[1] Prepare a high concentration of cis-MZ1 (e.g., 1 µM) as a negative control and a vehicle control (DMSO at the same final concentration as the highest MZ1 dose, typically ≤ 0.1%).[12]

-

Cell Treatment: Remove the old medium and replace it with the medium containing the different concentrations of MZ1, cis-MZ1, or vehicle.

-

Incubation: Incubate the cells for a desired time course. For initial experiments, test several time points (e.g., 4, 8, 18, 24 hours) to understand the degradation kinetics.[3][13]

-

Cell Lysis:

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for subsequent analysis.[10]

-

Analysis: Analyze the lysates by Western Blotting (see Protocol 2) to determine the levels of BRD4 protein.

Protocol 2: Western Blotting for BRD4 Degradation

Objective: To visually and semi-quantitatively assess the degradation of BRD4 protein in cells treated with MZ1 compared to controls.

Materials:

-

Protein lysates from Protocol 1

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-BRD4

-

Primary antibody: anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Methodology:

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each lysate with Laemmli sample buffer and boil for 5-10 minutes.[12]

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.[10]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD4 and a loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.[10]

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the BRD4 band intensity to the corresponding loading control. Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.[12]

Protocol 3: Cell Viability Assay

Objective: To determine the functional consequence of BRD4 degradation on cell proliferation and viability.

Materials:

-

96-well plates

-

MZ1 and cis-MZ1

-

Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® Luminescent Cell Viability Assay

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Treatment: Treat cells with a serial dilution of MZ1 and a high concentration of cis-MZ1 as a negative control. Include a vehicle-only control.

-

Incubation: Incubate for a relevant time period, typically 48-72 hours.[2]

-

Assay:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.[12]

-

For CellTiter-Glo®: Follow the manufacturer's protocol to measure luminescence, which is proportional to ATP levels and an indicator of cell viability.

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of MZ1 concentration and fit the data to a dose-response curve to determine the IC50 value.[12]

Disclaimer: These protocols provide a general framework. They should be adapted and optimized for your specific cell line, reagents, and laboratory conditions.

References